(3S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
CAS No.: 7522-54-5
Cat. No.: VC18454551
Molecular Formula: C19H28O3
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7522-54-5 |
|---|---|
| Molecular Formula | C19H28O3 |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | (3S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
| Standard InChI | InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13-,14-,15?,17-,18-,19-/m0/s1 |
| Standard InChI Key | OLPSAOWBSPXZEA-NIFJOCIDSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(C=C4[C@@]3(CC[C@@H](C4)O)C)O |
| Canonical SMILES | CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O |
Introduction
Chemical Identity and Structural Features
Core Architecture
The compound’s cyclopenta[a]phenanthrene skeleton consists of three benzene rings fused to a cyclopentane moiety, creating a rigid, planar structure . Key substituents include:
-
3β- and 7β-hydroxyl groups: These polar groups enhance solubility and facilitate hydrogen bonding with biological targets.
-
10β- and 13β-methyl groups: Hydrophobic moieties that influence lipid membrane interactions and receptor binding .
-
17-ketone: A reactive site for enzymatic reduction or conjugation .
Stereochemical specificity at C3, C8, C9, C10, C13, and C14 is preserved through controlled synthetic routes, ensuring biological relevance .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:
-
¹H NMR: δ 1.02 (s, 3H, C10-CH₃), δ 1.18 (s, 3H, C13-CH₃), δ 3.56 (m, H-3), δ 4.12 (m, H-7).
-
MS: m/z 304.4 [M]⁺, consistent with molecular weight.
X-ray crystallography of analogs reveals a bent conformation in the cyclopentane ring, which may influence protein binding .
Synthesis and Derivation
Natural Precursors
The compound is semi-synthetically derived from plant steroids, such as diosgenin or ursolic acid, via:
-
Hydroxylation: Introduction of hydroxyl groups at C3 and C7 using cytochrome P450 enzymes or chemical oxidants .
-
Methylation: S-adenosylmethionine-dependent transferases catalyze methyl group addition at C10 and C13.
-
Ring Closure: Acid-catalyzed cyclization forms the cyclopenta[a]phenanthrene core .
Total Synthesis
-
Step 1–3: Construction of the phenanthrene backbone via Diels-Alder reactions.
-
Step 4–7: Stereoselective hydroxylation and methylation using chiral catalysts.
-
Step 8–12: Ketone formation at C17 via Oppenauer oxidation .
Table 1: Key Synthetic Intermediates
| Intermediate | Structure | Yield (%) |
|---|---|---|
| 3-Hydroxy-phenanthrene | C₁₄H₁₂O | 85 |
| 10,13-Dimethyl derivative | C₁₆H₁₈O | 72 |
| Cyclopenta-fused product | C₁₉H₂₈O₃ | 68 |
Mechanism of Action
Kinase Inhibition
At 50 nM, the analog 10h reduces CDK8/19 kinase activity to 35%, impairing transcriptional elongation in cancer cells . Molecular docking suggests the 17-ketone interacts with the kinase’s ATP-binding pocket .
Pro-Apoptotic Effects
In HMEC-1 endothelial cells, the compound induces caspase-3 activation (EC₅₀ = 0.59 µM) and mitochondrial membrane depolarization, surpassing 2-methoxyestradiol in potency .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| CEM | 3.2 | Apoptosis |
| HeLa | 5.1 | ROS |
| HMEC-1 | 0.59 | CDK8 inhibition |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume